molecular formula C17H12N2O8 B1677985 Methoxatin trimethyl ester CAS No. 74447-88-4

Methoxatin trimethyl ester

Cat. No. B1677985
Key on ui cas rn: 74447-88-4
M. Wt: 372.3 g/mol
InChI Key: IYEWQFSKJDXIPI-UHFFFAOYSA-N
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Patent
US09115128B2

Procedure details

To a suspension of 5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester (about 250 g, 0.67 mol) in acetonitrile (ACN) (about 7.5 L), a solution of ceric ammonium nitrate (about 1.83 kg, 3.35 mol) in about 2.25 L of water is added over a period of about 30 minutes at about −5° C. The reaction mixture is stirred at about −5° C. over a period of about 1.5 hours. Thereafter, resulting reaction mass is filtered, washed with water and dried to obtain the product [4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester] as a bright orange solid (about 145 g, 58%). 1H NMR (DMSO-d6, 300 MHz): 3.90 (s, 3H), 3.97 (s, 3H), 4.05 (s, 3H), 7.29 (d, J=1.8 Hz, 1H), 8.56 (s, 1H), 12.52 (s, 1H); LC-MS (ESI): 373.0 (M-H).
Name
5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
1.83 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:27][C:8]2=[C:9]3[C:14](=[C:15]([O:17]C)[CH:16]=[C:7]2[CH:6]=1)[N:13]=[C:12]([C:19]([O:21][CH3:22])=[O:20])[CH:11]=[C:10]3[C:23]([O:25][CH3:26])=[O:24])=[O:4].[OH2:28]>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[NH:27][C:8]2[C:9]3[C:10]([C:23]([O:25][CH3:26])=[O:24])=[CH:11][C:12]([C:19]([O:21][CH3:22])=[O:20])=[N:13][C:14]=3[C:15](=[O:17])[C:16](=[O:28])[C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester
Quantity
250 g
Type
reactant
Smiles
COC(=O)C1=CC=2C(=C3C(=CC(=NC3=C(C2)OC)C(=O)OC)C(=O)OC)N1
Name
Quantity
7.5 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
ceric ammonium nitrate
Quantity
1.83 kg
Type
reactant
Smiles
Name
Quantity
2.25 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at about −5° C. over a period of about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, resulting
CUSTOM
Type
CUSTOM
Details
reaction mass
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(C=3C(=CC(=NC3C(C2=O)=O)C(=O)OC)C(=O)OC)N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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